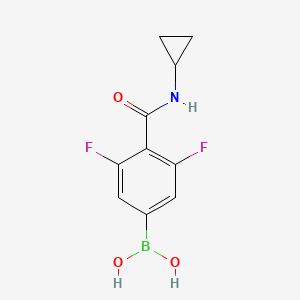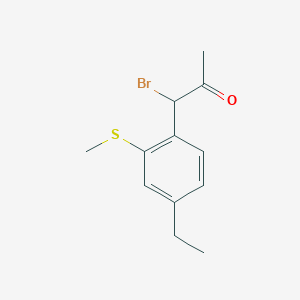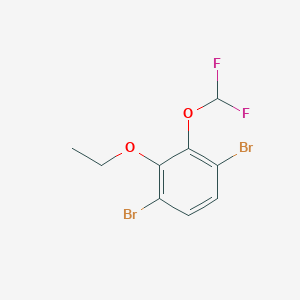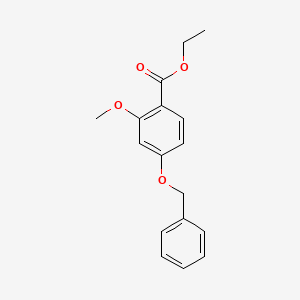
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropylcarbamoyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of flow chemistry can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve the use of organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce new functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
(4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism by which (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . Additionally, the presence of the cyclopropylcarbamoyl and difluoro groups can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group, lacking the cyclopropylcarbamoyl and difluoro substitutions.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of the cyclopropylcarbamoyl group, offering different reactivity and applications.
Cyclopropylboronic acid: Features a cyclopropyl group attached directly to the boronic acid, without the phenyl ring or difluoro substitutions.
Uniqueness
The uniqueness of (4-(Cyclopropylcarbamoyl)-3,5-difluorophenyl)boronic acid lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclopropylcarbamoyl group can enhance the compound’s stability and binding affinity, while the difluoro substitutions can influence its electronic properties and reactivity in various chemical reactions .
Properties
Molecular Formula |
C10H10BF2NO3 |
|---|---|
Molecular Weight |
241.00 g/mol |
IUPAC Name |
[4-(cyclopropylcarbamoyl)-3,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C10H10BF2NO3/c12-7-3-5(11(16)17)4-8(13)9(7)10(15)14-6-1-2-6/h3-4,6,16-17H,1-2H2,(H,14,15) |
InChI Key |
IMMFRDFYMGZGRO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)NC2CC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B14037667.png)


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)
![(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037705.png)
![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14037707.png)


![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)

![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)

![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)
